3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile
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Overview
Description
3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile is a complex organic compound with significant applications in various fields It is characterized by the presence of a thiazolidine ring, a benzonitrile group, and dichlorophenyl substituents
Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to interact with various biological targets due to their diverse biological properties .
Mode of Action
Thiazolidine derivatives, in general, are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazolidine derivatives are known to influence various biochemical pathways, leading to diverse biological responses .
Pharmacokinetics
Thiazolidine derivatives, in general, have been studied for their pharmacokinetic properties, which influence their bioavailability .
Result of Action
Thiazolidine derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Action Environment
The stability of thiazolidine derivatives has been studied under physiological conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with benzonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)benzonitrile
- 3-(3,4-Dichlorophenyl)benzonitrile
- 3-(3,5-Dichlorophenyl)benzonitrile
Uniqueness
3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this structural feature.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[2-(3,4-dichlorophenyl)-1,3-thiazolidine-3-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-14-5-4-13(9-15(14)19)17-21(6-7-23-17)16(22)12-3-1-2-11(8-12)10-20/h1-5,8-9,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYDMIHPTASZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=CC(=C2)C#N)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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